Arctigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-inflammatory Properties

Several studies suggest that arctigenin possesses potent antioxidant and anti-inflammatory properties []. These properties may be beneficial in managing conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular diseases, and some types of cancers [, , ].

- Antioxidant effects: Arctigenin's ability to scavenge free radicals and reduce oxidative stress has been demonstrated in cell-based studies.

- Anti-inflammatory effects: Studies have shown that arctigenin can suppress the production of inflammatory mediators, suggesting its potential role in managing inflammatory conditions [].

Neuroprotective Effects

Research suggests that arctigenin may have neuroprotective properties. Studies have shown that it can protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

- Protection against neurodegeneration: Arctigenin has been shown to improve memory and cognitive function in animal models of neurodegenerative diseases [].

Other Potential Applications

Scientific research is exploring the potential applications of arctigenin in other areas, including:

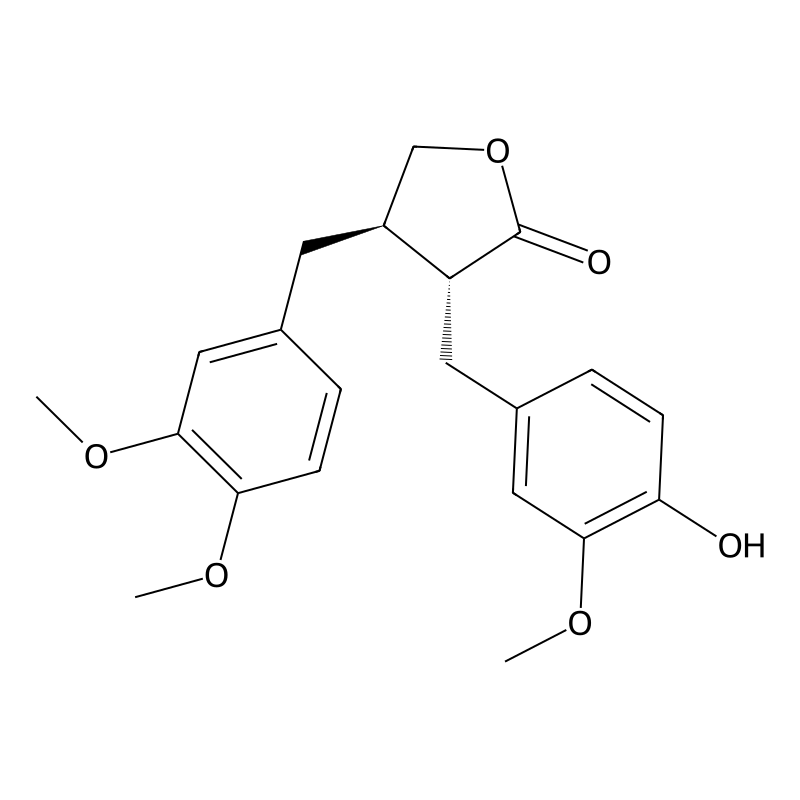

Arctigenin is a natural compound classified as a phenylpropanoid dibenzylbutyrolactone lignan, predominantly found in various plant species, particularly in the fruits of Arctium lappa, commonly known as burdock. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and notably, anti-cancer activities. The chemical structure of arctigenin is represented by the formula C21H24O6, with a molecular weight of approximately 372.42 g/mol .

Additionally, arctigenin can react with propargyl bromide to form various derivatives that may exhibit enhanced biological activities .

Arctigenin exhibits a wide range of biological activities:

- Anti-Cancer Effects: Arctigenin has demonstrated significant anti-tumor activity across various cancer cell lines. It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 . It also inhibits critical signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase/protein kinase B pathway .

- Anti-Inflammatory Properties: The compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases, leading to reduced inflammation markers .

- Metabolic Regulation: Arctigenin activates AMP-activated protein kinase, which plays a crucial role in cellular energy homeostasis and metabolic regulation .

The synthesis of arctigenin can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting arctigenin from plant materials like Arctium lappa using solvents such as ethanol or methanol.

- Chemical Synthesis: Several synthetic routes have been developed, including:

- Total Synthesis: Research continues into total synthesis pathways that allow for the production of arctigenin in a laboratory setting using defined

Arctigenin has potential applications in various fields:

- Pharmaceuticals: Due to its anti-cancer and anti-inflammatory properties, arctigenin is being explored as a therapeutic agent for cancer treatment and other inflammatory diseases.

- Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at improving health and preventing disease.

- Cosmetics: The compound's anti-inflammatory effects can be beneficial in skincare products aimed at reducing redness and irritation.

Interaction studies have revealed that arctigenin can influence various biochemical pathways:

- It interacts with multiple signaling pathways involved in cell proliferation and apoptosis, particularly affecting the phosphoinositide 3-kinase/protein kinase B and mitogen-activated protein kinase pathways .

- Research indicates that arctigenin may enhance the efficacy of certain chemotherapeutic agents when used in combination therapies, potentially improving treatment outcomes for cancer patients.

Arctigenin shares structural similarities with several other compounds, which also exhibit biological activities. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Lignans (e.g., Secoisolariciresinol) | Lignan | Anti-cancer, antioxidant | Exhibits strong antioxidant activity |

| Curcumin | Diarylheptanoid | Anti-inflammatory, antioxidant | Potent anti-inflammatory effects |

| Resveratrol | Stilbene | Cardioprotective, anti-cancer | Strong cardiovascular benefits |

| Silibinin | Flavonolignan | Hepatoprotective | Primarily used for liver health |

Arctigenin's unique combination of structural features and diverse pharmacological activities distinguishes it from these similar compounds. Its specific actions on apoptosis induction and signaling pathway modulation highlight its potential as a therapeutic agent against cancer .

Arctigenin exhibits a distinctive taxonomic distribution pattern primarily within the Asteraceae family, with Arctium lappa serving as the most well-characterized source. This species, commonly known as greater burdock, represents a Eurasian plant that has achieved widespread naturalization across temperate regions globally [1] [2]. The taxonomic classification places Arctium lappa within the order Asterales, family Asteraceae, genus Arctium, with several related species also containing this valuable lignan compound [2] [3].

The natural content of arctigenin in Arctium lappa varies significantly between different plant organs and processing methods. In Fructus Arctii, the dried mature fruits of Arctium lappa, arctigenin naturally occurs at approximately 0.19 percent by weight, while its glycosidic precursor arctiin reaches substantially higher concentrations of 3.5 percent [4]. This distribution pattern reflects the plant's biosynthetic strategy, where arctiin serves as the predominant storage form that undergoes enzymatic conversion to the more bioactive arctigenin [4] [5].

Beyond Arctium lappa, several related species within the Asteraceae family have been identified as natural sources of arctigenin. Saussurea heteromalla, a Himalayan herb distributed across China and Pakistan, represents another significant source of both arctigenin and arctiin [6] [7]. This species has been extensively studied for its phytochemical composition, revealing arctigenin as one of three major lignans alongside arctiin and matairesinol [7]. Other Arctium species, including Arctium minus and Arctium tomentosum, also contain arctigenin, though quantitative data regarding their specific content levels remains limited in current literature [8] [9].

The geographic distribution of arctigenin-producing species shows interesting patterns related to climatic and environmental factors. Comparative studies between burdock cultivation regions in China demonstrate that environmental conditions significantly influence lignan accumulation. Plants grown in Fengxian exhibit higher lignan content compared to those from Peixian, attributed to differences in temperature, precipitation, and sunshine hours [10]. These environmental factors directly correlate with the biosynthetic activity of phenylpropanoid pathway enzymes responsible for lignan production.

Enzymatic Pathways for Lignan Biosynthesis

The biosynthesis of arctigenin follows a complex enzymatic cascade that begins with the phenylpropanoid pathway and proceeds through several highly regulated steps involving specialized enzymes. The initial phase involves the conversion of phenylalanine to coniferyl alcohol through a series of well-characterized enzymatic reactions [11] [12]. Phenylalanine ammonia-lyase initiates this process by catalyzing the deamination of phenylalanine to produce cinnamic acid, which subsequently undergoes hydroxylation by cinnamate 4-hydroxylase to yield p-coumaric acid [11] [12].

The formation of coniferyl alcohol, the immediate precursor for lignan biosynthesis, requires additional enzymatic steps including the action of caffeic acid O-methyltransferase, cinnamoyl-CoA reductase, and cinnamyl alcohol dehydrogenase [11] [13]. These enzymes work in concert to modify the aromatic ring structure and reduce the side chain, producing the monolignol substrate essential for lignan formation [13]. The specificity and regulation of these enzymes determine the flux through the pathway and ultimately influence the accumulation of downstream lignans including arctigenin.

The critical step in lignan biosynthesis involves the stereoselective coupling of two coniferyl alcohol molecules mediated by dirigent proteins. These remarkable enzymes control both the regio- and stereoselectivity of phenoxy radical coupling reactions, directing the formation of specific lignan stereoisomers [14] [15]. In the case of arctigenin biosynthesis, dirigent proteins facilitate the formation of (+)-pinoresinol through the stereoselective coupling of coniferyl alcohol radicals generated by oxidative enzymes such as peroxidases or laccases [14] [16].

Following the initial coupling reaction, the pathway to arctigenin requires additional reductive steps catalyzed by pinoresinol/lariciresinol reductase. This bifunctional enzyme mediates the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and subsequently to (+)-secoisolariciresinol [11] [17]. The enzyme exhibits NADPH-dependent activity and demonstrates strict stereoselectivity, ensuring the production of the correct enantiomers required for downstream processing [11]. The kinetic properties of this enzyme significantly influence the overall flux through the lignan biosynthetic pathway.

The final oxidative step leading to arctigenin formation involves secoisolariciresinol dehydrogenase, which catalyzes the NAD-dependent conversion of secoisolariciresinol to matairesinol [18] [19]. This enzyme exhibits remarkable substrate specificity and enantioselectivity, recognizing only the (-)-enantiomer of secoisolariciresinol for conversion to (-)-matairesinol [18]. The enzyme contains a conserved catalytic triad consisting of serine, tyrosine, and lysine residues, with the tyrosine and lysine residues being absolutely essential for catalytic activity [18]. The mechanism involves ordered substrate binding, with NAD+ binding first followed by the substrate, and proceeds through stereospecific hydride transfer [18] [19].

Glycosylation represents an important modification pathway that affects the stability, solubility, and biological activity of lignans. UDP-glycosyltransferases catalyze the transfer of glucose moieties to various positions on lignan molecules, producing glycosidic derivatives such as arctiin [20]. These enzymes exhibit varying substrate specificities, with some preferentially glycosylating specific lignan scaffolds or hydroxyl positions [20]. The UGT74S1 enzyme specifically glycosylates secoisolariciresinol to form secoisolariciresinol diglucoside, while other UGT family members show broader substrate specificity toward different lignan types [11] [20].

Role of Phenylpropanoid Derivatives in Metabolic Networks

The phenylpropanoid pathway serves as a central metabolic hub connecting primary metabolism with the biosynthesis of numerous secondary metabolites, including lignans such as arctigenin. This pathway represents one of the most extensively studied biosynthetic networks in plants, providing precursors not only for lignans but also for lignin, flavonoids, coumarins, and various other phenolic compounds [21] [22]. The metabolic flux through this network responds dynamically to environmental stimuli, developmental cues, and stress conditions, highlighting its fundamental role in plant adaptation and survival.

The regulation of phenylpropanoid metabolism involves complex transcriptional networks coordinated by multiple families of transcription factors. MYB transcription factors play particularly prominent roles in coordinating the expression of phenylpropanoid pathway genes [22] [13]. These regulatory proteins recognize specific cis-regulatory elements in the promoters of target genes, enabling coordinated upregulation of entire biosynthetic pathways in response to appropriate signals [13]. The MYB46 and MYB83 transcription factors specifically regulate lignin biosynthesis genes, while other MYB family members control flavonoid and other phenylpropanoid branches [22] [13].

The metabolic network architecture surrounding phenylpropanoid biosynthesis exhibits remarkable complexity, with multiple branch points leading to different classes of secondary metabolites. Competition for common precursors such as p-coumaroyl-CoA creates regulatory challenges that plants address through sophisticated metabolic channeling mechanisms and temporal regulation of enzyme expression [22]. The allocation of flux between different branches depends on developmental stage, tissue type, and environmental conditions, with stress responses typically favoring the production of protective compounds such as lignans.

The cellular compartmentalization of phenylpropanoid metabolism adds another layer of complexity to metabolic regulation. While the initial steps of the pathway occur in the cytoplasm, subsequent modifications and the final assembly of complex structures often take place in specific cellular compartments [22]. Lignin polymerization occurs in the cell wall, while lignan biosynthesis appears to involve both cytoplasmic and membrane-associated components [23]. This spatial organization requires sophisticated transport mechanisms to move intermediates between compartments and coordinate the activities of enzymes located in different cellular locations.

The evolutionary significance of phenylpropanoid metabolism extends beyond individual plant species to encompass broader ecological and evolutionary processes. The phenylpropanoid pathway appears to have played crucial roles in plant terrestrialization, providing essential compounds for UV protection, pathogen defense, and structural support [21]. The diversification of this pathway across different plant lineages has generated tremendous chemical diversity, with lignans representing just one example of the structural complexity achievable through modifications of basic phenylpropanoid scaffolds.

The metabolic engineering potential of phenylpropanoid pathways has attracted considerable attention for biotechnological applications. Understanding the enzymatic basis of lignan biosynthesis enables the development of strategies for enhancing the production of valuable compounds such as arctigenin in heterologous hosts or improving their accumulation in natural sources [17] [24]. The modular nature of these pathways facilitates the reconstruction of complete biosynthetic routes in microbial systems, opening possibilities for sustainable production of pharmaceutically important lignans.

The integration of phenylpropanoid metabolism with other metabolic networks demonstrates the interconnected nature of plant biochemistry. Cross-talk between phenylpropanoid biosynthesis and pathways involved in hormone signaling, stress response, and development creates complex regulatory networks that coordinate plant responses to changing environmental conditions [22]. This integration ensures that secondary metabolite production remains balanced with primary metabolic requirements and responds appropriately to physiological demands.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

U76MR9VS6M

Other CAS

7770-78-7

Wikipedia

Aloglutamol